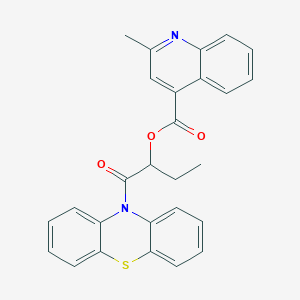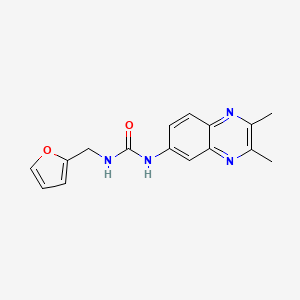![molecular formula C19H19ClN2O3 B4007962 3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)
3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
説明
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide often involves complex chemical reactions, including condensation and carbonylation processes. For instance, cobalt-catalyzed carbonylative synthesis has been employed to produce phthalimide derivatives from related compounds, showcasing the innovative approaches to synthesizing benzamide derivatives (Fu, Ying, & Xiao‐Feng Wu, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, is characterized by specific intermolecular interactions. These include hydrogen bonding which plays a crucial role in stabilizing the structure. Studies have shown that the phenyl and chlorophenyl rings tend to be planar, contributing to the compound's stability through hydrogen bonding (Palmer, Richards, & Lisgarten, 1995).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including amidation processes. For example, copper(ii)-mediated carbon degradation-based amidation has been explored for the synthesis of secondary benzamides, showcasing the compound's reactivity and potential for forming new chemical bonds (Deng, Huang, & Liu, 2018).
科学的研究の応用
Molecular Structure and Hydrogen Bonding Mechanisms
The molecular structure of benzamide derivatives, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, showcases planar phenyl and chlorophenyl rings stabilized by intermolecular hydrogen bonds. These interactions involve OH groups of carboxylic acid moieties and Cl atoms of chlorophenyl groups, highlighting the compound's structural characteristics and potential for further chemical modification and application in materials science (Palmer, Richards, & Lisgarten, 1995).
Synthesis and Biological Activity
Benzamide derivatives such as SIR-8514 and SIR-6874 have been identified as potent inhibitors of mosquito development, showcasing potential applications in controlling larval populations and studying insect physiology and control methods. These compounds demonstrate the versatility of benzamide derivatives in developing environmentally friendly pest control agents (Schaefer, Miura, Wilder, & Mulligan, 1978).
Advances in Polymer Science
New aromatic polymers containing benzamide derivatives have been synthesized, displaying unique properties such as solubility in nonpolar solvents and thermal stability. These findings open avenues for the use of benzamide derivatives in creating new materials with specific thermal and solubility properties, relevant for applications in coatings, adhesives, and high-performance polymers (Lin, Yuki, Kunisada, & Kondo, 1990).
Antiplasmodial Activities
Research into N-acylated furazan-3-amines, which share functional similarities with benzamide derivatives, has revealed significant activities against strains of Plasmodium falciparum. This demonstrates the potential of benzamide derivatives in medicinal chemistry, particularly in developing treatments for malaria and exploring new antimalarial agents (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Electrochemical Studies
The electrochemical oxidation study of indapamide, a benzamide derivative, in aqueous alcoholic media highlights the compound's electrochemical properties and potential applications in analytical chemistry, particularly in developing sensitive and selective methods for pharmaceutical analysis (Legorburu, Alonso, & Jiménez, 1996).
特性
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-1-4-13(10-15)19(24)22-16-7-2-5-14(11-16)18(23)21-12-17-8-3-9-25-17/h1-2,4-7,10-11,17H,3,8-9,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSNRJIQJPATNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)
![N-(2-ethoxybenzyl)-N-ethyl-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4007908.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)

![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)
![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)
![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)
![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)
![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)
![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)
![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)